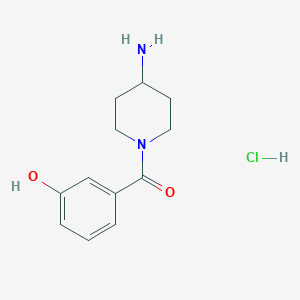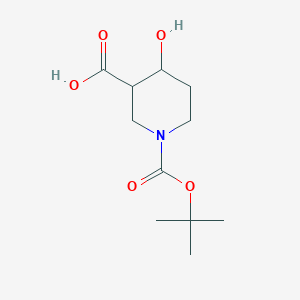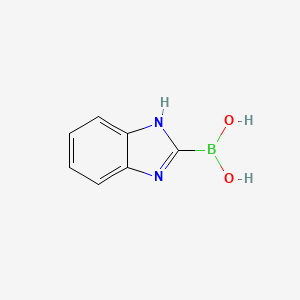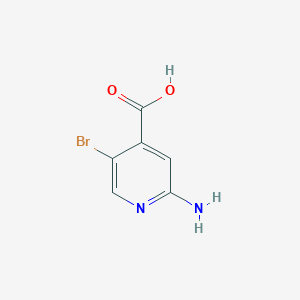![molecular formula C10H16N2O B1520982 [2-(Tert-butoxy)pyridin-4-yl]methanamine CAS No. 1152560-93-4](/img/structure/B1520982.png)
[2-(Tert-butoxy)pyridin-4-yl]methanamine
Vue d'ensemble
Description
“[2-(Tert-butoxy)pyridin-4-yl]methanamine” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for “[2-(Tert-butoxy)pyridin-4-yl]methanamine” is 1S/C10H16N2O/c1-10(2,3)13-9-7-12-5-4-8(9)6-11/h4-5,7H,6,11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“[2-(Tert-butoxy)pyridin-4-yl]methanamine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . The compound has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) value, which indicates its lipophilicity, is 2.03 .Applications De Recherche Scientifique
Photocytotoxic Applications in Cancer Treatment
Iron(III) complexes, incorporating ligands similar to "[2-(Tert-butoxy)pyridin-4-yl]methanamine," have been synthesized for applications in cellular imaging and cancer therapy. These complexes exhibit photocytotoxic properties under red light, causing cell death through apoptosis by generating reactive oxygen species. This property makes them potential candidates for targeted cancer treatment with minimal side effects (Basu et al., 2014).
Coordination Chemistry and Luminescent Properties
The coordination chemistry of pyridine and pyrazole-based ligands has been extensively studied, showing their versatility in forming luminescent lanthanide compounds. These compounds have potential applications in biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds through ambient-temperature reactions, involving precursors and methods that could potentially apply to compounds with structures related to "[2-(Tert-butoxy)pyridin-4-yl]methanamine." Such studies contribute to the broader field of organic chemistry and materials science (Becerra et al., 2021).
Catalytic Applications
Nickel complexes involving phosphino- and pyridine-based ligands demonstrate catalytic properties in the oligomerization of ethylene, highlighting the role of pyridine derivatives in catalysis and materials chemistry (Kermagoret & Braunstein, 2008).
Water Oxidation for Energy Conversion
Ruthenium complexes, utilizing pyridine ligands, have been studied for their capacity to catalyze water oxidation, a crucial reaction for sustainable energy conversion and storage technologies. These complexes show potential in enhancing the efficiency of solar fuel production (Zong & Thummel, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPXOACDVLEDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)
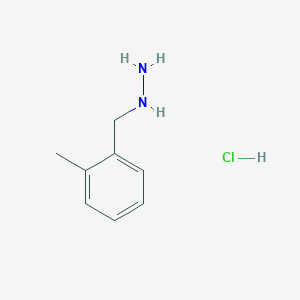
![N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520906.png)
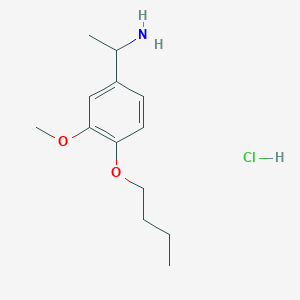
![[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1520909.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)
